N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, also known as GSK-2193874, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound is known to inhibit the activity of a specific enzyme, and as a result, has been investigated for its effects on various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves the inhibition of a specific enzyme called dipeptidyl peptidase 4 (DPP4). This enzyme is involved in the degradation of certain hormones and cytokines that are important for various physiological processes. By inhibiting DPP4, this compound can modulate the activity of these hormones and cytokines, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific context in which the compound is used. In oncology, this compound has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death). In neurology, this compound has been shown to improve cognitive function and reduce neuroinflammation. In immunology, this compound has been shown to modulate the activity of various immune cells and cytokines, leading to potential therapeutic effects in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide for lab experiments is its specificity for DPP4, which allows for targeted modulation of specific physiological processes. Additionally, this compound has been well-characterized in scientific literature, making it a reliable tool for researchers. One limitation of this compound is its potential for off-target effects, which can complicate data interpretation. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for certain experiments.
Orientations Futures
There are several potential future directions for research on N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide. One direction is the investigation of this compound's effects on other physiological processes beyond oncology, neurology, and immunology. Additionally, the development of more efficient synthesis methods for this compound could increase its availability for research. Finally, the investigation of potential combination therapies involving this compound could lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves a multi-step process that has been described in detail in scientific literature. The starting materials for the synthesis include 4,6-dimethoxypyrimidine-2-carboxylic acid and 1-(4-piperidinyl)cyclopropanamine. The reaction involves several steps, including the formation of an amide bond and the addition of a sulfonamide group. The final product is a white crystalline solid that has been characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, this compound has been investigated for its effects on cancer cell growth and proliferation. In neurology, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been investigated for its effects on the immune system, particularly in the context of autoimmune diseases.
Propriétés
IUPAC Name |
N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-21-12-9-13(22-2)16-14(15-12)18-7-5-10(6-8-18)17-23(19,20)11-3-4-11/h9-11,17H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNUTOMWDRGDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.